Einecs 285-872-2 Einecs 285-872-2
Brand Name: Vulcanchem
CAS No.: 85153-87-3
VCID: VC16979031
InChI: InChI=1S/C5H9NO4.C5H7NO3/c6-3(5(9)10)1-2-4(7)8;7-4-2-1-3(6-4)5(8)9/h3H,1-2,6H2,(H,7,8)(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t3-;/m0./s1
SMILES:
Molecular Formula: C10H16N2O7
Molecular Weight: 276.24 g/mol

Einecs 285-872-2

CAS No.: 85153-87-3

Cat. No.: VC16979031

Molecular Formula: C10H16N2O7

Molecular Weight: 276.24 g/mol

* For research use only. Not for human or veterinary use.

Einecs 285-872-2 - 85153-87-3

Specification

CAS No. 85153-87-3
Molecular Formula C10H16N2O7
Molecular Weight 276.24 g/mol
IUPAC Name (2S)-2-aminopentanedioic acid;5-oxopyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C5H9NO4.C5H7NO3/c6-3(5(9)10)1-2-4(7)8;7-4-2-1-3(6-4)5(8)9/h3H,1-2,6H2,(H,7,8)(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t3-;/m0./s1
Standard InChI Key PVBDIBIXFBNAET-DFWYDOINSA-N
Isomeric SMILES C1CC(=O)NC1C(=O)O.C(CC(=O)O)[C@@H](C(=O)O)N
Canonical SMILES C1CC(=O)NC1C(=O)O.C(CC(=O)O)C(C(=O)O)N

Introduction

Identification and Classification

Chemical Identifiers

EINECS 285-872-2 is systematically identified through multiple nomenclature systems and regulatory databases:

Identifier TypeValue
EINECS Number285-872-2
CAS Registry Number85153-87-3
PubChem CID44153463
DSSTox Substance IDDTXSID901005385
IUPAC Name(2S)-2-aminopentanedioic acid;5-oxopyrrolidine-2-carboxylic acid

The compound is a salt or co-crystal of L-glutamic acid (an α-amino acid) and DL-pyroglutamic acid (a cyclic derivative of glutamic acid). This classification is consistent with its molecular structure, which combines the carboxylate groups of both components .

Synonyms and Trade Names

EINECS 285-872-2 is alternatively referred to as:

  • L-Glutamic acid, compound with 5-oxo-DL-proline (1:1)

  • Hexanedioic acid--2,2'-azanediyldi(ethan-1-ol) (1/2)

These synonyms reflect its composition and stoichiometry .

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s structure derives from the interaction between L-glutamic acid (C5H9NO4\text{C}_5\text{H}_9\text{NO}_4) and DL-pyroglutamic acid (C5H7NO3\text{C}_5\text{H}_7\text{NO}_3). Key features include:

  • L-Glutamic Acid: A dicarboxylic amino acid with two carboxyl groups (COOH-\text{COOH}) and one amine group (NH2-\text{NH}_2).

  • DL-Pyroglutamic Acid: A lactam formed by the cyclization of glutamic acid, featuring a five-membered ring with an amide bond.

The interaction between these components likely involves hydrogen bonding and ionic interactions, given their functional groups .

Computed Physicochemical Properties

PubChem’s computational algorithms provide the following properties :

PropertyValue
Molecular Weight276.24 g/mol
Hydrogen Bond Donor Count8
Hydrogen Bond Acceptor Count10
Rotatable Bond Count13
Topological Polar Surface Area180 Ų
Heavy Atom Count24

These properties indicate high polarity and solubility in aqueous environments, aligning with the hydrophilic nature of its constituent amino acids.

Component Compound Analysis

L-Glutamic Acid

L-Glutamic acid (C5H9NO4\text{C}_5\text{H}_9\text{NO}_4) is a non-essential amino acid involved in protein synthesis and neurotransmission. It serves as a precursor for the synthesis of γ-aminobutyric acid (GABA) and is widely used as a flavor enhancer (monosodium glutamate, MSG) in the food industry .

DL-Pyroglutamic Acid

DL-Pyroglutamic acid (C5H7NO3\text{C}_5\text{H}_7\text{NO}_3), also known as 5-oxoproline, is a cyclic amino acid derivative. It occurs naturally in the human body as a metabolic intermediate and is used in cosmetic formulations for its moisturizing properties .

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